![molecular formula C6H5ClFNO2S B168425 3-Chloro-4-fluorobenzenesulfonamide CAS No. 146533-46-2](/img/structure/B168425.png)
3-Chloro-4-fluorobenzenesulfonamide
Overview
Description
3-Chloro-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 .
Synthesis Analysis
The synthesis of 3-Chloro-4-fluorobenzenesulfonamide can be achieved from 3-Chloro-4-fluorobenzenesulfonyl Chloride .Molecular Structure Analysis
The InChI code for 3-Chloro-4-fluorobenzenesulfonamide is 1S/C6H5ClFNO2S/c7-5-3-4 (12 (9,10)11)1-2-6 (5)8/h1-3H, (H2,9,10,11) and the InChI key is KKVQDRHEXRGIMI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloro-4-fluorobenzenesulfonamide has a melting point of 108-109 degrees Celsius .Scientific Research Applications
Synthesis of 2‐Chloro Enesulfonamides : A novel method using N-chloro-N-fluorobenzenesulfonamides for the synthesis of 2-chloro enesulfonamides, showcasing a variety of applications in organic synthesis (Zhao, Pu, & Yang, 2017).
Aminochlorination of Alkenes : The use of N-chloro-N-fluorobenzenesulfonamide in a novel catalyst-free aminochlorination of alkenes, leading to the production of various organic compounds (Pu, Zhao, Lu, He, & Yang, 2016).
Enantioselective Fluorination : This research demonstrates the tuning of reactivity and selectivity in fluorination reactions using N-fluorobenzenesulfonamide derivatives, which are significant in medicinal chemistry (Wang, Li, Hu, Yang, Wu, & He, 2014).
NMR Studies of Carbonic Anhydrase Complexes : Investigates the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases, which is relevant in understanding enzyme interactions (Dugad & Gerig, 1988).
Theoretical Investigation of Molecular Structure : Provides insights into the structural properties of para-halogen benzenesulfonamides, including 4-fluorobenzenesulfonamide, which is crucial in material science and pharmaceuticals (Karabacak, Cinar, Çoruh, & Kurt, 2009).
Asymmetric Synthesis of 3'-Fluorothalidomide : Demonstrates the synthesis of enantiomerically pure compounds using N-fluorobenzenesulfonamides, highlighting its application in asymmetric synthesis (Yamamoto, Suzuki, Ito, Tokunaga, & Shibata, 2011).
Preparation of Platinum(II) Dithiocarbimato Complexes : Research showing the use of 4-fluorobenzenesulfonamide in the synthesis of novel platinum complexes, which have potential applications in materials science and catalysis (Amim, Oliveira, Perpétuo, Janczak, Miranda, & Rubinger, 2008).
Cyclooxygenase-2 Inhibitors : Studies the effect of introducing a fluorine atom in benzenesulfonamide derivatives for enhancing selectivity in COX-2 inhibitors, important in medicinal chemistry (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-chloro-4-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVQDRHEXRGIMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428687 | |
Record name | 3-chloro-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorobenzenesulfonamide | |
CAS RN |
146533-46-2 | |
Record name | 3-chloro-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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